

Application Notes and Protocols: dCAACs in Gold-Catalyzed Hydroamination Reactions

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Compound of Interest

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This document provides detailed application notes and protocols for the use of dCAAC (diaminocarbene) gold complexes in hydroamination reactions. It is intended for researchers, scientists, and drug development professionals interested in leveraging this advanced catalytic system for the synthesis of nitrogen-containing molecules.

Introduction

Gold-catalyzed hydroamination has emerged as a powerful tool for the atom-economical formation of C-N bonds. The choice of ligand coordinated to the gold center is crucial for tuning the catalyst's activity and selectivity. While N-heterocyclic carbenes (NHCs) have been extensively studied, recent attention has turned to acyclic diaminocarbenes (ADCs), also known as dCAACs, as ligands for gold(I) catalysts. These ligands offer unique steric and electronic properties that can lead to enhanced catalytic performance and novel reactivity.

This document outlines the application of dCAAC-gold complexes in hydroamination reactions, providing quantitative data, detailed experimental protocols, and visualizations of the underlying catalytic processes.

Data Presentation

The following tables summarize the quantitative data from key studies on gold-catalyzed hydroamination reactions using carbene ligands, including the closely related cyclic (alkyl)

(amino)carbenes (CAACs), which provide a strong comparative basis for the application of dCAACs.

Table 1: (CAAC)Au(I)-Catalyzed Intermolecular Hydroamination of Allenes with Secondary Amines^[1]

Entry	Allene	Amine	Product	Time (h)	Temp (°C)	Yield (%)
1	1,1-Dimethylallene	N-Methylaniline	N-Methyl-N-(2-methylprop-1-en-1-yl)aniline	12	70	98
2	1,1-Dimethylallene	N-Ethylaniline	N-Ethyl-N-(2-methylprop-1-en-1-yl)aniline	12	70	95
3	1,1-Dimethylallene	Dibenzylamine	N,N-Dibenzyl-(2-methylprop-1-en-1-yl)amine	8	90	99
4	Phenylallene	N-Methylaniline	N-Methyl-N-(1-phenylprop-1-en-2-yl)aniline	12	70	93
5	1,1-Dimethylallene	Diethylamine	N,N-Diethyl-(2-methylprop-1-en-1-yl)amine	24	130	61
6	Phenylallene	Diethylamine	N,N-Diethyl-(1-phenylprop-1-en-2-yl)amine	36	165	98

Reactions were performed with 5 mol % of the (CAAC)gold(I) catalyst. Yields were determined by ^1H NMR using an internal standard.[1]

Table 2: (dCAAC)Au(I)-Catalyzed Enantioselective Hydroazidation and Hydroamination of Allenes[2]

Entry	Allene Substrate	Nucleophile	Catalyst	Product	Yield (%)	ee (%)
1	1,3-Diphenylallene	$\text{TMSN}_3/\text{H}_2\text{O}$	(R)-dCAAC-AuCl	Allylic Azide	95	92
2	1-Phenyl-3-methylallene	$\text{TMSN}_3/\text{H}_2\text{O}$	(R)-dCAAC-AuCl	Allylic Azide	88	85
3	1,3-Diphenylallene	BocNH_2	(R)-dCAAC-AuCl	Allylic Amine	92	-88
4	1-Phenyl-3-methylallene	BocNH_2	(R)-dCAAC-AuCl	Allylic Amine	85	-80

Reactions were catalyzed by chiral acyclic diaminocarbene (dCAAC) gold(I) complexes derived from BINAM. The sense of enantioinduction is notably reversed for the two different nucleophiles.[2]

Experimental Protocols

Protocol 1: General Procedure for (CAAC)Au(I)-Catalyzed Intermolecular Hydroamination of Allenes[1]

Materials:

- (CAAC)gold(I) chloride complex

- Silver salt (e.g., AgSbF₆)
- Allene substrate
- Amine substrate
- Anhydrous solvent (e.g., C₆D₆ for NMR scale, or toluene for preparative scale)
- Internal standard for NMR yield determination (e.g., benzylmethyl ether)
- Schlenk tube or glovebox for inert atmosphere operations

Procedure:

- In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the (CAAC)gold(I) chloride complex (0.025 mmol, 5 mol %) and silver salt (0.025 mmol, 5 mol %).
- Anhydrous solvent (0.4 mL) is added, and the mixture is stirred for 5 minutes at room temperature to generate the active cationic gold catalyst.
- The amine (0.5 mmol, 1.0 equiv) and the allene (0.5 mmol, 1.0 equiv, or in excess as specified) are added to the reaction mixture.
- The Schlenk tube is sealed and heated to the specified temperature (e.g., 70-165 °C) for the indicated time (e.g., 8-36 hours).
- After cooling to room temperature, the reaction mixture is analyzed. For quantitative analysis, an internal standard is added, and the yield is determined by ¹H NMR spectroscopy.
- For isolation of the product, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Protocol 2: General Procedure for (dCAAC)Au(I)-Catalyzed Enantioselective Hydroamination of Allenes[2]

Materials:

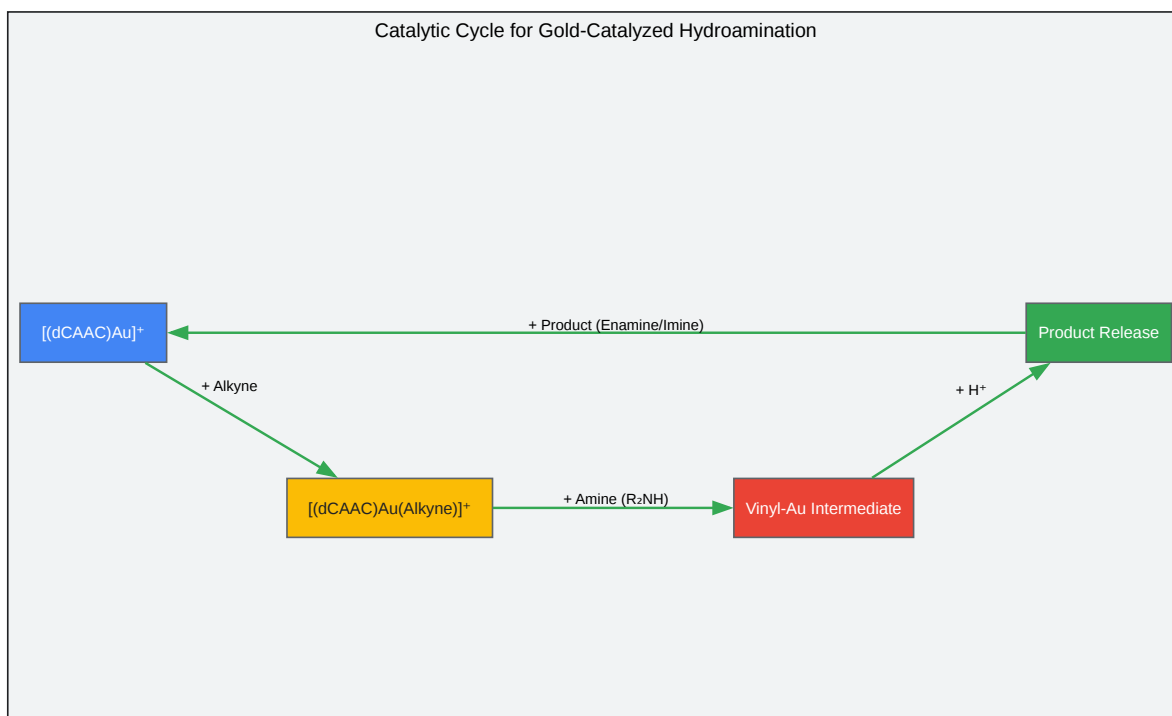
- Chiral (dCAAC)gold(I) complex (e.g., derived from (R)-BINAM)
- Allene substrate
- Amine nucleophile (e.g., BocNH₂)
- Anhydrous solvent (e.g., dichloromethane)
- Inert atmosphere setup (glovebox or Schlenk line)

Procedure:

- To a solution of the allene (0.1 mmol, 1.0 equiv) in the anhydrous solvent (1.0 mL) under an inert atmosphere is added the chiral (dCAAC)gold(I) catalyst (5 mol %).
- The amine nucleophile (0.12 mmol, 1.2 equiv) is then added to the reaction mixture.
- The reaction is stirred at the specified temperature (e.g., room temperature) until complete consumption of the starting material is observed by TLC or GC-MS analysis.
- Upon completion, the reaction mixture is concentrated under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to afford the desired allylic amine.
- The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

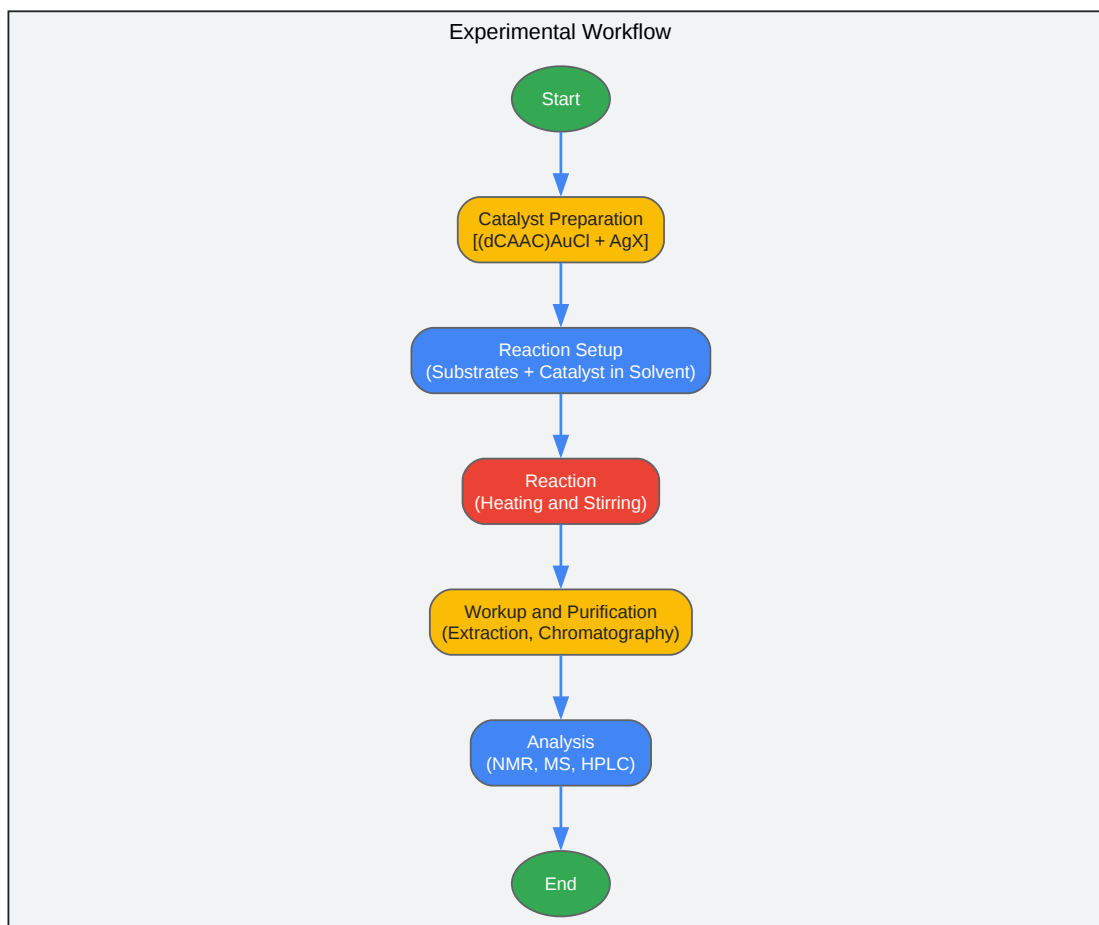
Mandatory Visualization

The following diagrams illustrate the key processes involved in dCAAC-gold-catalyzed hydroamination reactions.



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Caption: Proposed catalytic cycle for the gold-catalyzed hydroamination of alkynes.



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Caption: General experimental workflow for dCAAC-gold-catalyzed hydroamination.

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References

- 1. Gold Catalyzed Intermolecular Markovnikov Hydroamination of Allenes with Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
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